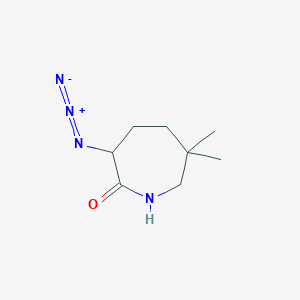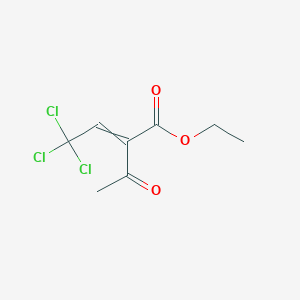
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C8H9Cl3O3 It is known for its unique structure, which includes an ethyl ester group, an acetyl group, and three chlorine atoms attached to a butenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at a controlled temperature to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives .
科学的研究の応用
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
類似化合物との比較
Similar Compounds
- Ethyl 2-acetyl-4-chlorobut-2-enoate
- Ethyl 2-acetyl-4,4-dichlorobut-2-enoate
- Ethyl 2-acetyl-4,4,4-tribromobut-2-enoate
Uniqueness
Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its analogs.
特性
CAS番号 |
63093-78-7 |
|---|---|
分子式 |
C8H9Cl3O3 |
分子量 |
259.5 g/mol |
IUPAC名 |
ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C8H9Cl3O3/c1-3-14-7(13)6(5(2)12)4-8(9,10)11/h4H,3H2,1-2H3 |
InChIキー |
ORKYVIFQXHPPHN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


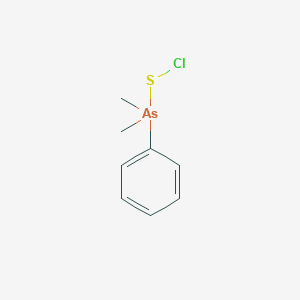

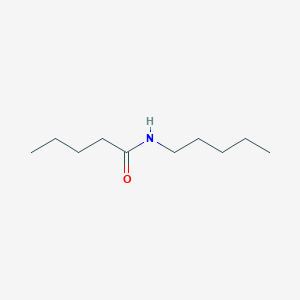
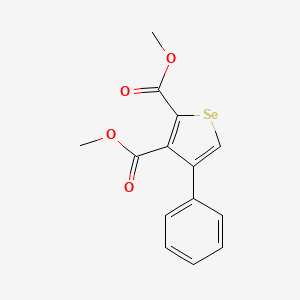

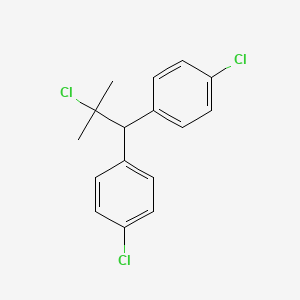
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
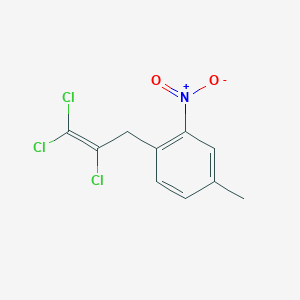
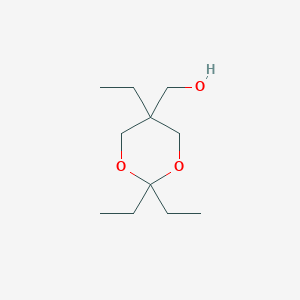
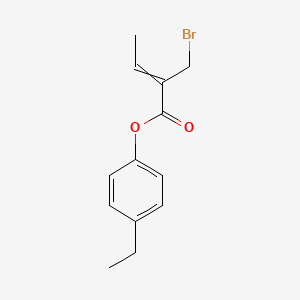
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
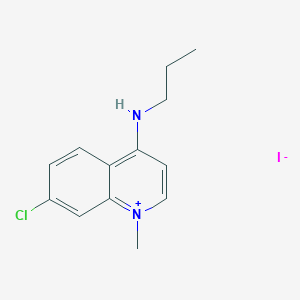
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
